molecular formula C11H9ClN2O2 B6385554 5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261902-08-2

5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385554
CAS RN: 1261902-08-2
M. Wt: 236.65 g/mol
InChI Key: VZVWWTQONISMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-CMP-DHP) is a synthetic compound with a wide range of applications in research and development. It is a nitrogen-containing heterocyclic compound, with a molecular weight of 226.71 g/mol. 5-CMP-DHP is a versatile compound, with potential applications in drug design, synthesis, and biological research.

Mechanism of Action

The mechanism of action of 5-CMP-DHP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
5-CMP-DHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 5-CMP-DHP has been shown to have anti-inflammatory, analgesic, and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CMP-DHP in laboratory experiments include its availability, low cost, and wide range of applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for research and development. The main limitation of 5-CMP-DHP is its potential toxicity, which should be taken into consideration when conducting experiments.

Future Directions

Future research on 5-CMP-DHP could focus on its potential applications in drug design and synthesis. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Furthermore, studies could be conducted to investigate the potential toxicity of 5-CMP-DHP, as well as its interactions with other compounds. Finally, research could be conducted to investigate its potential applications in other areas, such as agriculture and food science.

Synthesis Methods

5-CMP-DHP can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylphenol with 4-amino-2,4-dihydroxypyrimidine. The reaction is conducted in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

5-CMP-DHP has been widely used in research and development due to its versatile properties. It has been used as a starting material for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. It has also been used as a building block for the synthesis of novel drugs, such as antifungal agents and antineoplastic agents. In addition, 5-CMP-DHP has been used in the synthesis of various polymers, such as polyurethanes and polyamides.

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWWTQONISMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine

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